4-(Methylamino)pentanoic acid
Description
Contextualization within Amino Acid Chemistry and Derivatives
4-(Methylamino)pentanoic acid is an organic compound classified as a non-proteinogenic amino acid derivative. nih.gov Its fundamental structure consists of a five-carbon pentanoic acid backbone with a methylamino group attached to the fourth carbon atom. nih.gov This positioning of the amino group distinguishes it from alpha-amino acids, where the amino group is bonded to the carbon adjacent to the carboxyl group. As a derivative of pentanoic acid, it belongs to the broader class of amino acids that are not among the 22 proteinogenic amino acids naturally encoded in the genetic code for protein synthesis. wikipedia.org The presence of a methyl group on the nitrogen atom (N-methylation) is a key structural feature that differentiates it from its parent amino acid, 4-aminopentanoic acid, and can significantly influence its chemical and biological properties. nih.gov
The IUPAC name for this compound is this compound. nih.gov Its molecular formula is C6H13NO2. nih.gov While not as extensively studied as its isomers, such as N-methyl-L-leucine ((S)-4-Methyl-2-(methylamino)pentanoic acid), its unique structure as a gamma-amino acid derivative makes it a molecule of interest in the exploration of novel bioactive compounds. acs.orgmedchemexpress.com N-methylated amino acids are known to be important components in some natural products and have been investigated for their potential to enhance the properties of peptide-based therapeutics. nih.govnih.gov
Stereochemical Considerations and Enantiomeric Forms of this compound
A critical aspect of the chemical nature of this compound is its chirality. The carbon atom at the fourth position, to which the methylamino group is attached, is a chiral center. This gives rise to two distinct stereoisomers, or enantiomers: (R)-4-(methylamino)pentanoic acid and (S)-4-(methylamino)pentanoic acid. nih.gov These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities and interactions with other chiral molecules, such as enzymes and receptors. ethernet.edu.et
The specific three-dimensional arrangement of the atoms around the chiral center can dictate the molecule's biological function. While detailed research specifically delineating the distinct biological roles of the enantiomers of this compound is limited, studies on structurally related compounds, such as the enantiomers of 4-aminopentanoic acid, have demonstrated significant differences in their effects in biological systems. This underscores the importance of considering the stereochemistry of such compounds in chemical biology research.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H13NO2 | nih.gov |
| Molecular Weight | 131.17 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 89584-36-1 | sigmaaldrich.cn |
Significance in the Study of Non-Proteinogenic Amino Acids
This compound is classified as a non-proteinogenic amino acid (NPAA). NPAAs are amino acids that are not naturally encoded in the genetic code of organisms for the synthesis of proteins. wikipedia.org There are over 140 naturally occurring NPAAs, and thousands more can be synthesized in the laboratory. wikipedia.org These compounds play a variety of important roles in nature, serving as metabolic intermediates, components of bacterial cell walls, neurotransmitters, and toxins. wikipedia.org
In the field of chemical biology and drug discovery, NPAAs are of significant interest as building blocks for creating novel peptide-based therapeutics. nih.gov The incorporation of NPAAs into peptide chains can confer desirable properties, such as increased stability against enzymatic degradation, enhanced potency, and improved bioavailability. nih.gov The unique structural features of NPAAs, such as the N-methylation and the non-alpha position of the amino group in this compound, can introduce conformational constraints and new interaction capabilities into peptides.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
4-(methylamino)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-5(7-2)3-4-6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
FTNSJGNMQRMLBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)NC |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 4 Methylamino Pentanoic Acid and Its Analogs
Enantioselective Synthesis Strategies
Achieving high levels of enantioselectivity is a primary goal in the synthesis of chiral molecules. For 4-(methylamino)pentanoic acid and its analogs, several key strategies have been employed to control the formation of stereocenters.
Chiral auxiliaries are reusable chemical compounds that temporarily attach to a substrate, direct a stereoselective reaction, and are then removed. This approach has been successfully applied to the synthesis of complex amino acid analogs.
A notable example is the first enantioselective synthesis of the Fmoc-protected version of 3,4-dimethyl-2-(methylamino)pentanoic acid, an analog of the target compound. abzena.comthieme-connect.comthieme-connect.com This multi-step synthesis skillfully employed two different chiral auxiliaries to establish two adjacent chiral centers with high stereocontrol. thieme-connect.com Initially, a chiral oxazolidinone auxiliary was used to introduce the first stereocenter via alkylation, achieving an enantiomeric excess (ee) of over 95:5. abzena.comthieme-connect.com Following this, the oxazolidinone was replaced with a different auxiliary, Ellman's N-sulfinylimine, which directed the formation of the second chiral center, the α-amino group, with a diastereomeric ratio (dr) of 95:5. abzena.comthieme-connect.com The precise stereochemistry of the newly formed centers was confirmed by X-ray crystallography. thieme-connect.comthieme-connect.com
Table 1: Chiral Auxiliary Approach for an Analog of this compound
| Target Compound | Step | Chiral Auxiliary | Stereochemical Outcome |
|---|---|---|---|
| Fmoc-(2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic acid | Introduction of first chiral center | Chiral Oxazolidinone | >95:5 ee abzena.comthieme-connect.com |
| Fmoc-(2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic acid | Introduction of α-amino group | Ellman's N-sulfinylimine | 95:5 dr abzena.comthieme-connect.com |
Catalytic asymmetric amination involves the direct introduction of an amino group into a molecule using a chiral catalyst. This method is highly efficient as only a small amount of the catalyst is needed to generate large quantities of the chiral product.
A highly effective and sustainable approach for synthesizing (R)-4-aminopentanoic acid utilizes the enzymatic reductive amination of levulinic acid. frontiersin.orgnih.gov Researchers developed this method using an engineered glutamate (B1630785) dehydrogenase (GDH) from Escherichia coli. frontiersin.org By comparing crystal structures and performing targeted mutagenesis, a mutant enzyme (EcGDHK116Q/N348M) was created with significantly enhanced activity towards levulinic acid. frontiersin.org In a dual-enzyme system coupled with a formate (B1220265) dehydrogenase for cofactor regeneration, this engineered GDH converted 0.4 M of levulinic acid to (R)-4-aminopentanoic acid with a conversion rate of over 97% and an enantiomeric excess greater than 99%. frontiersin.orgnih.gov This biocatalytic process is advantageous due to its use of sustainable starting materials, cheap ammonia (B1221849) as the nitrogen source, and high atom economy. frontiersin.org
While not applied directly to this compound, broader research into the organocatalytic asymmetric decarboxylative amination of β-keto acids demonstrates a powerful method for accessing chiral α-amino ketones, which are versatile synthetic intermediates. nih.gov This reaction can achieve high yields (up to 99%) and enantioselectivities (up to 95% ee) under mild conditions. nih.gov Similarly, direct asymmetric reductive amination of α-keto acids using chiral Iridium-based catalysts provides another route to various unnatural α-amino acids with excellent optical purities (up to >99% ee). acs.orgnih.gov
Table 2: Biocatalytic Asymmetric Amination for (R)-4-Aminopentanoic Acid
| Substrate | Catalyst System | Product | Conversion | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Levulinic Acid | Engineered Glutamate Dehydrogenase (EcGDHK116Q/N348M) and Formate Dehydrogenase (BsFDH) | (R)-4-aminopentanoic acid | >97% | >99% frontiersin.orgnih.gov |
The Strecker synthesis is a classic multi-component reaction that produces α-amino acids from an aldehyde or ketone, a cyanide source, and ammonia or an amine. researchgate.net While the traditional method yields a racemic mixture, it can be rendered asymmetric by using a chiral auxiliary. wikipedia.org
This strategy involves replacing ammonia with a chiral amine, such as (S)-alpha-phenylethylamine, to produce a chiral amino acid product. wikipedia.org A particularly effective method uses (R)-phenylglycine amide as the chiral auxiliary. acs.orgnih.gov This approach benefits from a crystallization-induced asymmetric transformation, where one diastereomer of the resulting α-amino nitrile selectively precipitates from the reaction mixture. acs.orgnih.gov This allows for the isolation of nearly diastereomerically pure intermediates in high yields (76-93%) and with a diastereomeric ratio greater than 99:1. acs.orgnih.gov The chiral auxiliary can then be cleaved to yield the desired enantiomerically enriched amino acid. acs.org
The relevance of this method to the target compound's family is highlighted in the retrosynthetic analysis for 3,4-dimethyl-2-(methylamino)pentanoic acid, where a Strecker reaction using a chiral N-sulfinylamine was envisioned as a key step. thieme-connect.com
Table 3: Asymmetric Strecker Synthesis Using a Chiral Auxiliary
| Chiral Auxiliary | Key Feature | Yield | Diastereomeric Ratio (dr) |
|---|---|---|---|
| (R)-Phenylglycine amide | Crystallization-induced asymmetric transformation | 76-93% | >99:1 acs.orgnih.gov |
| (S)-alpha-phenylethylamine | Diastereoselective addition | Not specified | Not specified wikipedia.org |
Functionalization and Derivatization Strategies
Once the core structure of this compound or its analogs is synthesized, further modifications can be made to its functional groups to create a diverse range of derivatives. These strategies are essential for exploring structure-activity relationships and developing compounds with tailored properties.
The secondary amine of this compound is a key site for functionalization. Further alkylation can produce tertiary amines, while reaction with carboxylic acids or their derivatives leads to amides.
A versatile synthesis of non-natural basic amino acids bearing a variety of cyclic or acyclic tertiary amines on their side chains has been developed. rsc.org This method involves the N-alkylation of protected amino acids, such as ornithine, which contains a primary amine on its side chain. The resulting Fmoc-protected amino acids are directly suitable for peptide synthesis. rsc.org
Amidation is another common modification. For example, (S)-4-Methyl-2-(methylamino)pentanoic acid has been converted into a potent calcium channel antagonist through amidation. nih.gov The specific derivative, (S)-4-Methyl-2-(methylamino)pentanoic acid [4,4-bis(4-fluorophenyl)butyl]amide hydrochloride, demonstrates how modifying the carboxylic acid function can lead to compounds with significant biological activity. nih.gov
Table 4: Examples of N-Alkylation and Amidation of Amino Acid Analogs
| Starting Amino Acid Analog | Modification | Reagents/Conditions | Product Type |
|---|---|---|---|
| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoic acid | N-alkylation with phenethyl bromide | Phenethyl bromide, base | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(phenethylamino)pentanoic acid rsc.org |
| (S)-4-Methyl-2-(methylamino)pentanoic acid | Amidation | 4,4-Bis(4-fluorophenyl)butylamine, coupling agents | (S)-4-Methyl-2-(methylamino)pentanoic acid [4,4-bis(4-fluorophenyl)butyl]amide nih.gov |
Altering the carbon backbone, or side chain, of an amino acid can significantly impact its properties. These modifications are a cornerstone of creating non-proteinogenic amino acids for various applications, including peptide therapeutics. nih.gov
Strategies for side-chain modification can include introducing new functional groups, extending or branching the carbon chain, or forming cyclic structures. nih.gov For instance, in the development of inhibitors for the enzyme dimethylarginine dimethylaminohydrolase (DDAH), researchers synthesized derivatives of an L-arginine analog by modifying its side chain. rsc.org Substitutions of a methoxy (B1213986) group with a methylthio or a fluorine group were explored to investigate the role of hydrophobic interactions in inhibitor binding. rsc.org
In a different context, the side chain of the complex amino acid MeBmt, a component of cyclosporin (B1163), has been modified by introducing heterocyclic rings to create novel cyclosporin analogs with potential therapeutic applications. google.com Although MeBmt [(4R)-4-[( E)-2-butenyl]-4,N-dimethyl-L-threonine] is structurally more complex, this work illustrates the principle of targeted side-chain modification to alter biological activity.
Protecting Group Chemistry in Synthesis
The presence of two reactive functional groups, the amino and carboxylic acid moieties, necessitates a robust protecting group strategy to prevent undesired side reactions during the synthesis of this compound. springernature.comrsc.org The selection of protecting groups is critical and is guided by the principle of orthogonality, which allows for the selective removal of one group in the presence of others under distinct chemical conditions. cpcscientific.combiosynth.comacs.org
For the amino group, common protecting groups include the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. acs.orggoogle.com The Boc group is typically stable to basic conditions and hydrogenolysis but is readily removed with acids like trifluoroacetic acid (TFA). google.com Conversely, the Fmoc group is stable to acidic conditions but is cleaved by bases such as piperidine (B6355638). google.com This orthogonality is fundamental in multi-step syntheses. cpcscientific.com For the secondary methylamino group specifically, a sulfonamide-based protecting group, such as a 2- or 2,4-dinitrobenzenesulfonyl (Dbs) group, can be employed, which can be removed under mild conditions using a thiol nucleophile. rsc.org
The carboxylic acid is often protected as an ester, for instance, a methyl, ethyl, or benzyl (B1604629) ester. acs.org Benzyl esters are advantageous as they can be removed by hydrogenolysis, a mild method compatible with many other functional groups. acs.org Tert-butyl esters, removed under acidic conditions, offer another orthogonal option relative to base-labile or hydrogenation-labile protecting groups. acs.org
An effective protecting group strategy for a hypothetical synthesis of this compound could involve the use of a Boc group for the primary amine precursor and a benzyl ester for the carboxylic acid. After the introduction of the methyl group to the nitrogen, the protecting groups can be sequentially or simultaneously removed in the final steps.
Table 1: Common Orthogonal Protecting Group Strategies in Amino Acid Synthesis
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
| α-Amino | tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) | Fmoc, Cbz, Benzyl ester |
| α-Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, Cbz, Benzyl ester |
| α-Amino | Benzyloxycarbonyl | Cbz (or Z) | Hydrogenolysis, Strong Acid | Boc, Fmoc |
| Carboxylic Acid | Benzyl ester | Bn | Hydrogenolysis | Boc, Fmoc |
| Carboxylic Acid | tert-Butyl ester | tBu | Acid (e.g., TFA) | Fmoc, Benzyl ester |
| Carboxylic Acid | Methyl/Ethyl ester | Me/Et | Saponification (Base) | Boc, Cbz (under certain conditions) |
This table is generated based on information from multiple sources. acs.orggoogle.com
Novel Synthetic Routes and Reaction Pathways
Modern synthetic chemistry offers powerful tools for the construction of complex molecules like this compound. Palladium-mediated reactions and ruthenium-catalyzed reductions are at the forefront of these novel approaches, providing high efficiency and selectivity.
Palladium-Mediated Reactions
Palladium catalysis has emerged as a versatile tool for C-H bond functionalization and cross-coupling reactions, enabling the direct introduction of various substituents into amino acid scaffolds. For the synthesis of analogs of this compound, palladium-catalyzed γ-arylation of amino acid esters has been demonstrated. researchgate.net This reaction utilizes a removable N-(2-pyridyl)sulfonyl directing group to guide the arylation to the γ-position with iodoarenes in the presence of Pd(OAc)₂. researchgate.net This methodology is compatible with the peptide bond, highlighting its potential for late-stage functionalization. researchgate.net
Furthermore, palladium catalysts are effective for the N-methylation of amines. researchgate.net While direct methylation of amino acids can be challenging due to the presence of the carboxylic acid, methods have been developed for the N-methylation of amino acid derivatives using reagents like dimethyl sulfate (B86663) in the presence of a base. researchgate.netnih.gov Palladium-catalyzed N-methylation of amines and nitroarenes using methanol (B129727) as both a C1 source and a hydrogen source has also been reported, offering a highly atom-economical and environmentally friendly approach. researchgate.net A hypothetical palladium-catalyzed route to this compound could involve the synthesis of a γ-amino ester precursor followed by a palladium-catalyzed N-methylation step.
A three-component palladium-catalyzed coupling reaction has been used to generate α,β-unsaturated γ-amino esters, which could serve as precursors to saturated analogs. acs.org This reaction is believed to proceed through the migration of a vinyl substituent to a palladium carbene intermediate. acs.org
Table 2: Examples of Palladium-Catalyzed Reactions in Amino Acid Synthesis
| Reaction Type | Catalyst/Reagents | Substrate Type | Product Type | Reference |
| γ-Arylation | Pd(OAc)₂, Ag₂CO₃ | N-(2-pyridyl)sulfonyl amino acid ester | γ-Aryl amino acid ester | researchgate.net |
| N-Methylation | Pd/C, t-BuOK, Methanol | Amine/Nitroarene | N-Methylamine | researchgate.net |
| C-H Olefination | Pd(OAc)₂, Ligand, Ag₂O | Aliphatic Amine/Amino Acid | δ-Alkenylated Product | rsc.org |
| Alkynylation | Pd(OAc)₂, Ligand, AgOAc | N-quinolylcarboxamide amino acid | β-Alkynyl amino acid | researchgate.net |
| Allylic Amination | Pd precatalyst, Isothiourea | Glycine aryl ester, Allylic phosphate | α-Amino acid derivative | rsc.org |
This table synthesizes data from various research articles on palladium-catalyzed reactions.
Ruthenium-Catalyzed Reductions for Amino Acid Analogs
Ruthenium complexes are highly effective catalysts for the reduction of various functional groups, including amides and ketones, and are particularly useful in the synthesis of amino acids and their analogs. researchgate.netnih.gov A notable application is the selective reduction of tertiary amides on the side chain of protected amino acid derivatives to yield functionalized α, β, or γ-amino acids. researchgate.net For instance, starting from Fmoc-L-Glu(OtBu)-OH, a piperidine amide can be formed and subsequently reduced with a ruthenium-based catalyst to afford a γ,δ-diamino acid in excellent yield. researchgate.net This strategy could be adapted for the synthesis of this compound by using a methylamide precursor.
Ruthenium-catalyzed asymmetric hydrogenation is a powerful method for establishing stereocenters in chiral molecules. While often applied to the synthesis of α- and β-amino acids, the principles can be extended to γ-amino acid precursors. For example, the asymmetric transfer hydrogenation of unprotected α-ketoamines using chiral ruthenium-diamine catalysts has been shown to produce chiral 1,2-amino alcohols with high enantioselectivity. nih.gov A similar strategy could be envisioned for a precursor to this compound containing a ketone at the 4-position.
Furthermore, ruthenium catalysts can facilitate the synthesis of γ-amino acids through other pathways, such as the Alder ene reaction of γ-amido-α,β-alkynoate esters with alkenes.
Table 3: Ruthenium-Catalyzed Reactions for Amino Acid Synthesis
| Reaction Type | Catalyst System | Substrate | Product | Yield | Reference |
| Amide Reduction | Ru₃(CO)₁₂ / TMDS | Fmoc-Gln(piperidine)-OtBu | Fmoc-Orn(piperidine)-OH | 81% (as HCl salt) | researchgate.net |
| Amide Reduction | [Ru(acac)₃]/Triphos/Yb(OTf)₃ | Various amides | Corresponding amines | Good to excellent | |
| Asymmetric Hydrogenation | Ru-BINAP | α-acetamido β-keto ester | (2S, 3R)-3-hydroxylysine derivative | High ee | |
| Asymmetric Transfer Hydrogenation | Ru-diamine complex | α-amino ketone HCl salt | Chiral 1,2-amino alcohol | High yield, >99% ee | nih.gov |
| Alder Ene Reaction | [CpRu(COD)Cl] | γ-amido-α,β-alkynoate ester | γ-amino-α,β-unsaturated ester | - |
Scalability and Efficiency in Preparative Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production requires methodologies that are not only high-yielding but also cost-effective, safe, and environmentally benign. rsc.orgresearchgate.net For the synthesis of this compound and its analogs, scalability is a key consideration.
A rapid and scalable process for producing unnatural amino acids functionalized with tertiary amines has been reported, achieving gram-scale synthesis. researchgate.net This method, which relies on the ruthenium-catalyzed reduction of tertiary amides, is directly applicable to both liquid- and solid-phase peptide synthesis. researchgate.net The scalability of this process is enhanced by the relatively low cost of the ruthenium catalyst compared to other precious metal catalysts like iridium. researchgate.net
Strategies that avoid tedious purification steps, such as chromatography, are highly desirable for large-scale synthesis. google.com A scalable approach to δ-amino acids has been developed using a Petasis reaction followed by cross-metathesis, which can be scaled up to produce 40g of the final compounds without the need for chromatographic purification. google.com The success of this scale-up was attributed to the robust and economically efficient nature of the chosen reactions. google.com
The industrial production of non-proteinogenic amino acids often relies on fermentation processes with engineered microorganisms, which can be a highly efficient and scalable alternative to chemical synthesis for certain structures. However, for many complex or unnatural amino acids like this compound, chemical synthesis remains the primary route, necessitating the development of scalable and efficient methodologies.
Iii. Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 4-(Methylamino)pentanoic acid, ¹H and ¹³C NMR spectra offer definitive proof of its structure by identifying the number and chemical environment of all hydrogen and carbon atoms.
Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -COOH | ~11-12 | Broad Singlet (br s) | 1H |
| H4 | ~2.9 - 3.1 | Sextet or Multiplet | 1H |
| N-CH₃ | ~2.4 - 2.6 | Singlet (s) | 3H |
| H2 | ~2.2 - 2.4 | Triplet (t) | 2H |
| H3 | ~1.7 - 1.9 | Multiplet (m) | 2H |
| C5-CH₃ | ~1.2 - 1.4 | Doublet (d) | 3H |
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (-COOH) | ~175-180 |
| C4 (-CH(NH)) | ~55-60 |
| C2 (-CH₂COOH) | ~35-40 |
| N-CH₃ | ~33-38 |
| C3 (-CH₂CH₂-) | ~30-35 |
| C5 (-CH₃) | ~18-23 |
High-resolution and multidimensional NMR techniques can provide deeper insights into the structure and conformation of molecules.
¹H-¹⁹F Coupling: This technique is not applicable to this compound itself, as it contains no fluorine atoms. However, it would be a critical tool for structural analysis of fluorinated derivatives, where the coupling constants between hydrogen and fluorine nuclei would provide valuable information about their spatial proximity and bonding relationships.
2D NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the spatial arrangement and stereochemistry of a molecule by detecting protons that are close to each other in space, regardless of their bonding connectivity. acdlabs.comyoutube.com For this compound, a 2D NOESY experiment would reveal correlations (cross-peaks) between protons that are in close proximity. For instance, observing a NOESY correlation between the protons of the N-methyl group and specific protons on the pentanoic acid backbone would help to define the molecule's preferred three-dimensional conformation in solution. This is particularly useful for understanding intramolecular interactions. ubc.cachemrxiv.org
In the absence of experimental data or to resolve ambiguities in spectral assignments, computational methods are frequently employed. The Gauge-Including Atomic Orbital (GIAO) method is a high-accuracy quantum mechanical approach used to predict NMR shielding tensors and, consequently, chemical shifts. rsc.orgacs.orgimist.ma
This method involves:
Determining the molecule's low-energy conformations using computational chemistry.
Calculating the NMR shielding constants for each nucleus at a given level of theory (e.g., Density Functional Theory, DFT). researchgate.net
Converting these shielding constants into chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS).
For this compound, GIAO calculations could provide highly accurate predictions of its ¹H and ¹³C NMR spectra. acs.org This approach is powerful for distinguishing between potential isomers and confirming stereochemical assignments by comparing the calculated shifts with experimental values. researchgate.net
Vibrational Spectroscopy (FT-IR and FT-Raman) in Molecular Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
The structure of this compound contains a carboxylic acid, a secondary amine, and an aliphatic chain, each with distinct vibrational signatures.
Expected Characteristic Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
|---|---|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 2500-3300 | Strong, Very Broad | Weak |
| Carboxylic Acid (C=O) | Stretching | 1700-1725 | Strong | Medium-Strong |
| Carboxylic Acid (C-O) | Stretching | 1210-1320 | Medium | Weak |
| Secondary Amine (N-H) | Stretching | 3300-3500 | Medium, Broad | Weak |
| Alkyl (C-H) | Stretching | 2850-2960 | Strong | Strong |
| Amine (N-H) | Bending | 1550-1650 | Medium | Weak |
| Alkyl (C-H) | Bending | 1350-1470 | Medium | Medium |
An experimental FT-IR spectrum of this compound would be expected to show a very broad absorption band from ~2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretch of the carboxylic acid, superimposed on the C-H stretching bands. A strong, sharp peak around 1710 cm⁻¹ would confirm the presence of the carbonyl (C=O) group. The N-H stretch of the secondary amine would likely appear as a broader, medium-intensity peak around 3300 cm⁻¹.
Mass Spectrometry for Molecular Weight and Purity Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental formula of a compound and can also provide structural information through analysis of fragmentation patterns.
For this compound (C₆H₁₃NO₂), the exact molecular mass is 131.0946 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can measure this mass with high precision, allowing for the unambiguous determination of its elemental formula, C₆H₁₃NO₂, which is a critical step in confirming its identity. The technique is also highly sensitive to impurities, making it an excellent tool for assessing the purity of a sample.
Under electron ionization (EI), the molecule will form a molecular ion (M⁺•) at m/z = 131. This energetically unstable ion will then fragment in predictable ways, providing clues to its structure. wikipedia.org As a gamma-amino acid, characteristic fragmentation pathways include the loss of water and alpha-cleavage adjacent to the nitrogen atom. nih.gov
Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 131 | [C₆H₁₃NO₂]⁺• | (Molecular Ion) |
| 114 | [M - •OH]⁺ | •OH |
| 113 | [M - H₂O]⁺• | H₂O |
| 86 | [M - •COOH]⁺ | •COOH |
| 72 | [CH₃-CH=NH-CH₃]⁺ | •CH₂CH₂COOH |
| 58 | [CH₃-NH-CH(CH₃)]⁺ | •CH₂COOH |
The most characteristic fragmentation is often the alpha-cleavage adjacent to the nitrogen atom, as this leads to the formation of a stable resonance-stabilized iminium cation. libretexts.orgmiamioh.edu The loss of the largest alkyl substituent is typically favored, which in this case would be the cleavage between C3 and C4, resulting in a fragment at m/z = 58. Cleavage between C4 and C5 would produce an ion at m/z = 72. The observation of these specific fragments in a mass spectrum provides strong evidence for the structure of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal confirmation of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy and precision (typically to within 5 ppm), which allows for the calculation of a unique elemental formula. The exact mass of the protonated molecule [M+H]⁺ can be compared against a theoretical value calculated from the isotopic masses of its constituent atoms.
For this compound (C6H13NO2), the theoretical monoisotopic mass is 131.09463 Da. nih.gov An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value extremely close to this theoretical value would confirm the molecular formula and rule out other potential structures with the same nominal mass.
| Parameter | Value | Source |
| Molecular Formula | C6H13NO2 | PubChem nih.gov |
| Theoretical Monoisotopic Mass | 131.094628657 Da | PubChem nih.gov |
| Primary Ion (Positive Mode) | [M+H]⁺ | General Knowledge |
| Theoretical m/z of [M+H]⁺ | 132.10245 | Calculated |
LC-HRMS with Electrospray Ionization
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) with Electrospray Ionization (ESI) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the sensitive and accurate detection of HRMS. ESI is a soft ionization technique ideal for polar molecules like amino acids, as it typically generates intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation.
In a typical analysis of this compound, a reverse-phase liquid chromatography method would be employed. figshare.com The analyte would be separated from impurities on a C18 column using a mobile phase gradient, often consisting of water and acetonitrile (B52724) with an acidic modifier like formic acid. figshare.comsielc.com The formic acid serves to protonate the analyte, making it amenable to detection in positive ion ESI mode. nih.gov The eluent from the LC column is then introduced into the ESI source, where the protonated this compound molecules are ionized and subsequently analyzed by the high-resolution mass spectrometer. This technique not only confirms the identity of the compound via its accurate mass but also establishes its purity by separating it from any potential contaminants.
X-ray Crystallography for Solid-State Structure and Chiral Center Confirmation
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.gov This technique provides definitive proof of molecular structure, including the absolute configuration of chiral centers. For a chiral molecule like this compound, successful crystallization and subsequent X-ray diffraction analysis of a single enantiomer would unambiguously determine its stereochemistry (R or S configuration).
While crystallographic data for this compound itself is not publicly available, analysis of closely related structures, such as (3S,4S)-4,5-O-cyclohexylidene-4,5-dihydroxy-3-methylamino-pentanoic acid hydrochloride, demonstrates the power of this technique. researchgate.net In such an analysis, the diffraction pattern of X-rays passing through the crystal allows for the calculation of an electron density map, from which the position of each atom can be resolved. nih.gov This reveals bond lengths, bond angles, and the precise spatial relationship between all atoms, thereby confirming the connectivity and the absolute stereochemistry of the chiral carbon atom. researchgate.net
Illustrative Crystallographic Data for a Derivative: The following data is for (3S,4S)-4,5-O-cyclohexylidene-4,5-dihydroxy-3-methylamino-pentanoic acid hydrochloride and serves as an example of the type of information obtained from X-ray crystallography.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P1211 |
| a | 6.2327(3) Å |
| b | 7.9360(3) Å |
| c | 14.1536(5) Å |
| β | 99.709(4)° |
| Volume | 690.1 ų |
| Data sourced from a study on a derivative of this compound. researchgate.net |
Analysis of Intermolecular Interactions
The data from X-ray crystallography also provides deep insight into the supramolecular assembly of the compound in the crystal lattice. This includes the identification and geometric characterization of all intermolecular interactions, such as hydrogen bonds and van der Waals forces, which dictate the crystal packing. cetjournal.it
Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination
Circular Dichroism (CD) spectroscopy is a chiroptical technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. researchgate.net Since enantiomers interact differently with polarized light, they produce distinct CD spectra that are equal in magnitude but opposite in sign. An achiral molecule will not produce a CD signal.
This property makes CD spectroscopy a valuable tool for determining the enantiomeric excess (e.e.) of a sample. rsc.org The magnitude of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers. By measuring the CD spectrum of a sample and comparing it to the spectrum of a pure enantiomeric standard, one can rapidly and accurately calculate the enantiomeric excess. nih.govnih.gov This method is often used as a fast screening technique to assess the success of an asymmetric synthesis or a chiral separation.
Chromatographic Techniques for Separation and Purity (e.g., Chiral HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both assessing the purity and separating the enantiomers of this compound. For purity analysis, a standard reverse-phase HPLC method, similar to that used in LC-MS, can be employed to separate the target compound from any achiral impurities. sielc.com
For the separation of enantiomers (chiral resolution), a specialized form of HPLC known as Chiral HPLC is required. sigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that contains a single enantiomer of a chiral selector. The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, leading to different interaction strengths and, consequently, different retention times. nih.gov
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are widely used and have proven effective for the separation of a broad range of chiral compounds, including amino acids. nih.govmdpi.com The separation can be optimized by screening different mobile phases, including normal-phase (e.g., hexane/isopropanol/ethanol mixtures), polar organic, and reversed-phase conditions, to achieve baseline resolution of the two enantiomers. sigmaaldrich.comnih.gov Chiral HPLC can be used analytically to determine the enantiomeric ratio with high accuracy or on a larger, preparative scale to isolate the pure enantiomers.
Iv. Computational Chemistry and Molecular Modeling of 4 Methylamino Pentanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of molecules like 4-(Methylamino)pentanoic acid. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like this compound, this involves a conformational analysis to identify the various low-energy arrangements of its atoms.
The structure of this compound is characterized by a pentanoic acid backbone with a methylamino group at the fourth carbon. Like other amino acids, it can exist in a neutral form or as a zwitterion, where the carboxylic acid protonates the amino group. In aqueous solutions, the zwitterionic form is expected to be more stable.
Conformational flexibility arises from the rotation around several single bonds. Key dihedral angles that would be investigated include the C-C bonds of the pentyl chain and the C-N bond of the methylamino group. It is anticipated that intramolecular hydrogen bonding between the carboxylate group and the methylamino group could play a significant role in stabilizing certain conformations, particularly in the gas phase. In solution, interactions with solvent molecules would influence the preferred conformation. Studies on similar β-amino acids have shown that solvation generally stabilizes various conformations, reducing the energy differences between them.
The introduction of a methyl group on the nitrogen atom, as compared to its parent amine, is expected to introduce steric hindrance that will influence the conformational landscape. This N-methylation can restrict the rotation around the C-N bond and may favor conformations that minimize steric clash.
A theoretical geometry optimization would yield precise predictions for bond lengths, bond angles, and dihedral angles for the most stable conformers. A hypothetical table of optimized geometric parameters for the zwitterionic form of this compound, based on typical values from DFT calculations on similar molecules, is presented below.
| Parameter | Predicted Value |
| C-C (alkyl chain) | 1.52 - 1.54 Å |
| C-N | 1.47 - 1.49 Å |
| C=O | 1.25 - 1.27 Å |
| C-O | 1.28 - 1.30 Å |
| N-CH3 | 1.46 - 1.48 Å |
| C-C-C angle | 110 - 114° |
| C-N-C angle | 112 - 116° |
| O-C-O angle | 124 - 126° |
This table is illustrative and based on general values for similar functional groups.
Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. The results of these calculations are crucial for interpreting experimental spectra and confirming the predicted structure.
For this compound, the vibrational spectrum would be characterized by the modes of its functional groups. A hypothetical assignment of the most prominent vibrational frequencies is provided in the table below, based on computational studies of other amino acids. researchgate.net
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
| O-H stretch (in neutral form) | 3300 - 3600 | Stretching of the carboxylic acid hydroxyl group. |
| N-H stretch (in zwitterionic form) | 2800 - 3200 | Stretching of the protonated amino group. |
| C-H stretch (alkyl and methyl) | 2850 - 3000 | Symmetric and asymmetric stretching of C-H bonds. |
| C=O stretch (carboxylate) | 1550 - 1650 | Asymmetric stretching of the carboxylate group. |
| C-N stretch | 1000 - 1200 | Stretching of the carbon-nitrogen bond. |
| C-C stretch | 800 - 1100 | Stretching of the carbon-carbon backbone. |
This table is illustrative and based on general values for similar functional groups.
These calculations can also provide information about the zero-point vibrational energy and thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. mdpi.com
Electronic Structure Analysis
The electronic structure of a molecule dictates its reactivity and many of its physical properties. Computational methods allow for a detailed analysis of the distribution and energies of electrons within the molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich carboxylate and methylamino groups. The LUMO, on the other hand, is likely to be distributed over the carbon backbone and the protonated amino group in the zwitterionic form.
Studies on N-methylated amino acids have shown that N-methylation tends to raise the energy of the HOMO (making it a better electron donor) and decrease the HOMO-LUMO gap. rsc.org This suggests that this compound might be more reactive than its non-methylated counterpart.
A hypothetical representation of the FMO analysis is given in the table below.
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.0 to -7.0 |
| LUMO Energy | 0.5 to 1.5 |
| HOMO-LUMO Gap | 6.5 to 8.5 |
This table is illustrative and based on general values for similar molecules.
Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in a molecule and to understand interactions such as charge delocalization and hyperconjugation. uni-muenchen.de It provides a picture of the "Lewis-like" bonding structure of the molecule and quantifies the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals.
In this compound, NBO analysis would be expected to reveal significant delocalization of electron density within the carboxylate group. Furthermore, it would quantify the charge distribution on each atom. The nitrogen atom of the methylamino group is expected to have a partial negative charge in the neutral form and a partial positive charge in the zwitterionic form. The oxygen atoms of the carboxylate group will carry significant negative charge.
Research on other N-methylated amino acids has indicated that N-methylation can lead to changes in the natural atomic charges of the nitrogen and adjacent carbon and oxygen atoms. rsc.org A hypothetical table of NBO charges for the zwitterionic form is presented below.
| Atom | Predicted NBO Charge (e) |
| O (carboxylate) | -0.7 to -0.9 |
| C (carboxylate) | +0.6 to +0.8 |
| N (methylamino) | -0.4 to -0.6 |
| C (alpha to N) | -0.1 to +0.1 |
| H (on N) | +0.3 to +0.5 |
This table is illustrative and based on general values for similar molecules.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). These regions are indicative of sites for electrophilic and nucleophilic attack, respectively.
For the zwitterionic form of this compound, the MEP map is expected to show a region of high negative electrostatic potential (typically colored red) around the carboxylate group, indicating its susceptibility to electrophilic attack. Conversely, a region of high positive electrostatic potential (typically colored blue) would be expected around the protonated methylamino group, highlighting it as a site for nucleophilic attack. The alkyl chain would exhibit a relatively neutral potential (typically colored green).
Such a map would be useful in predicting how this compound might interact with other molecules, such as receptors or enzymes, through electrostatic interactions.
Structure-Activity Relationship (SAR) Studies from Computational Perspectives
Without primary research data, any attempt to generate the requested content would be speculative and would not meet the standards of a scientifically accurate and authoritative article.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
